2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 727717-73-9
VCID: VC15800401
InChI: InChI=1S/C14H15ClN2OS/c1-9-3-4-10(2)12(5-9)17-13(18)6-14-16-11(7-15)8-19-14/h3-5,8H,6-7H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8 g/mol

2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide

CAS No.: 727717-73-9

Cat. No.: VC15800401

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide - 727717-73-9

Specification

CAS No. 727717-73-9
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8 g/mol
IUPAC Name 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C14H15ClN2OS/c1-9-3-4-10(2)12(5-9)17-13(18)6-14-16-11(7-15)8-19-14/h3-5,8H,6-7H2,1-2H3,(H,17,18)
Standard InChI Key OMSUYSUJHQGZCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CC2=NC(=CS2)CCl

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide possesses the molecular formula C₁₄H₁₅ClN₂OS and a molecular weight of 294.8 g/mol. Its IUPAC name, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide, reflects the integration of a thiazole ring substituted with a chloromethyl group at the 4-position and an acetamide group linked to a 2,5-dimethylphenyl moiety at the 2-position .

Key Structural Features:

  • Thiazole Core: A five-membered heterocycle containing nitrogen and sulfur atoms, known for conferring metabolic stability and hydrogen-bonding capacity.

  • Chloromethyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization.

  • 2,5-Dimethylphenyl Acetamide: A hydrophobic aromatic system that may influence membrane permeability and target binding.

Synthetic Pathways and Optimization Strategies

Challenges in Synthesis

  • Chloromethyl Stability: The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions and low temperatures during synthesis.

  • Regioselectivity: Ensuring substitution at the thiazole 4-position requires careful control of stoichiometry and catalysts.

Biological Activities and Mechanistic Insights

Proteomics Applications

The hydrochloride derivative (CAS 2126160-19-6) serves as a protein-modifying reagent in proteomics, facilitating cross-linking studies to map protein interaction networks . Its chloromethyl group reacts selectively with cysteine residues, enabling site-specific conjugation.

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 contrasts 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide with related compounds:

Table 1: Comparative Properties of Thiazole-Acetamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Applications
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamideC₁₄H₁₅ClN₂OS294.8Antimicrobial research, proteomics
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochlorideC₈H₁₂Cl₂N₂OS255.16Protein cross-linking
Benzothiazole-2-carboxamide derivativesVariable250–350Antifungal agents

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate molecular targets via knockout assays or crystallography.

  • Derivatization: Explore replacing the chloromethyl group with fluorinated or aryl substituents to enhance bioavailability.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.

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